molecular formula C21H16ClN3O B3127426 N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide CAS No. 338415-11-5

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide

Cat. No.: B3127426
CAS No.: 338415-11-5
M. Wt: 361.8 g/mol
InChI Key: CSUURNXMTNRORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-chlorophenyl glyoxal with 4-hydroxy-6-methyl-2H-pyran-2-one and 2-aminopyridine under optimized conditions . This reaction yields the desired product with a high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c1-14-4-6-16(7-5-14)21(26)24-18-3-2-12-25-19(13-23-20(18)25)15-8-10-17(22)11-9-15/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUURNXMTNRORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CN3C2=NC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165558
Record name N-[3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338415-11-5
Record name N-[3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338415-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.